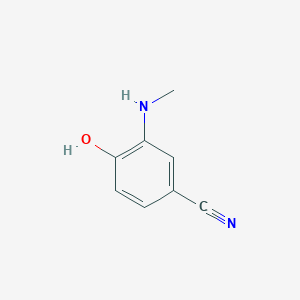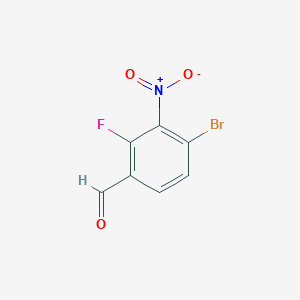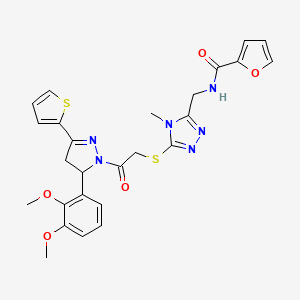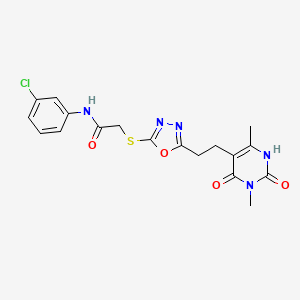
4-Hydroxy-3-(methylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Hydroxy-3-(methylamino)benzonitrile” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, “4-Hydroxy-3-methoxybenzonitrile”, can be synthesized from vanillin through a two-step reaction . The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4). The second step involves halogenation followed by nitrilization of the product with phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N2O/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 148.16 . The compound should be stored at a temperature of 2-8°C .
科学的研究の応用
PET Ligand for AMPA Receptors
4-Hydroxy-3-(methylamino)benzonitrile is a compound that has shown promising properties as a PET (Positron Emission Tomography) ligand, specifically for AMPA receptors. AMPA receptors play a crucial role in fast synaptic transmission in the CNS and are implicated in various neuropsychiatric diseases. A study highlighted a novel PET ligand, [11C]HMS011, which is a radiolabeled derivative of perampanel (an antiepileptic drug acting on AMPA receptors). This compound demonstrated significant binding in the human cortex, suggesting its potential utility in brain imaging and neuroscience research (Takahata et al., 2017).
Benzophenone Presence in Maternal and Fetal Samples
Benzophenones, a class of compounds related to this compound, are widely used as UV filters or absorbers. Studies have explored the presence of various benzophenones in maternal and fetal samples, addressing concerns about their potential endocrine-disrupting properties. Detectable levels of benzophenones in human amniotic fluid, fetal, and cord blood indicate the need for further investigation into their toxicokinetic and potential endocrine-disrupting properties to better assess the risks to the developing fetus (Krause et al., 2018).
Melanoma Imaging
Another application involves the use of radiolabeled benzamide derivatives for melanoma imaging. Specifically, iodine-123-(S)-IBZM, a radiolabeled benzamide usually employed to study neuropsychiatric disorders, has been used experimentally for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. This study demonstrated the potential of radiolabeled benzamide as a tracer to detect melanoma, offering a promising avenue for diagnostic imaging in oncology (Maffioli et al., 1994).
Safety and Hazards
“4-Hydroxy-3-(methylamino)benzonitrile” is associated with several hazard statements, including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . The compound is also associated with the signal word “Danger” and the pictogram of a skull and crossbones .
特性
IUPAC Name |
4-hydroxy-3-(methylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLTKBEUJXBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)
![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)
![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B2824498.png)
![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)
methanone](/img/structure/B2824502.png)


![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![1-(2-Chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824510.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)
